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molecular formula C15H26O4 B1509312 Ethyl 4-(2-tert-butoxy-2-oxoethyl)cyclohexanecarboxylate

Ethyl 4-(2-tert-butoxy-2-oxoethyl)cyclohexanecarboxylate

Cat. No. B1509312
M. Wt: 270.36 g/mol
InChI Key: NXCHGJFUBMROQJ-UHFFFAOYSA-N
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Patent
US08609675B2

Procedure details

To a 250 mL round-bottom flask was charged ethyl 4-(2-tert-butoxy-2-oxoethylidene)cyclohexanecarboxylate (Int-4a, 5.38 g, 19.90 mmol) followed by EtOAc (100 mL). The flask was flushed with argon and then 5% palladium on carbon was added. The flask was sealed and degassed under vacuum. H2 (g) was added in a balloon and the reaction was allowed to stir 18 hours under hydrogen atmosphere. After 18 hours, the reaction mixture was filtered through celite. The solvent was removed in vacuo and the resulting oil was taken on without further purification.
Quantity
5.38 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[CH:7]=[C:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O>[C:1]([O:5][C:6](=[O:19])[CH2:7][CH:8]1[CH2:9][CH2:10][CH:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:12][CH2:13]1)([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
5.38 g
Type
reactant
Smiles
C(C)(C)(C)OC(C=C1CCC(CC1)C(=O)OCC)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir 18 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with argon
ADDITION
Type
ADDITION
Details
5% palladium on carbon was added
CUSTOM
Type
CUSTOM
Details
The flask was sealed
CUSTOM
Type
CUSTOM
Details
degassed under vacuum
ADDITION
Type
ADDITION
Details
H2 (g) was added in a balloon
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting oil was taken on without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(C)(C)OC(CC1CCC(CC1)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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